
Didymin
描述
Didymin,也称为异鼠李素7-O-芸香糖苷,是一种主要存在于柑橘类水果中的膳食类黄酮糖苷。传统上,它在亚洲国家被用作膳食抗氧化剂。 最近的研究揭示了它在各种疾病(包括癌症、神经系统疾病、肝病和心血管疾病)中的潜在治疗应用 .
准备方法
合成路线和反应条件: Didymin可以通过异鼠李素与芸香糖的糖基化合成。反应通常涉及在受控条件下使用糖基供体和催化剂,以确保糖苷键的形成。
工业生产方法: this compound的工业生产通常涉及从柑橘类水果中提取,尤其是从果皮中提取。 提取过程包括溶剂提取、纯化和结晶等步骤,以获得高纯度的this compound .
反应类型:
氧化: this compound可以发生氧化反应,通常导致形成醌类和其他氧化衍生物。
还原: this compound的还原反应通常涉及将它的类黄酮结构转化为更还原的形态。
取代: this compound可以参与取代反应,其中类黄酮结构上的官能团被其他基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化锂铝等还原剂。
取代: 取代反应可能涉及在特定条件下使用卤素或亲核试剂。
主要形成的产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可以生成醌类,而还原可以产生还原的类黄酮衍生物 .
科学研究应用
Cancer Treatment
Didymin has shown promising results in various cancer types, particularly neuroblastoma. Research indicates that this compound inhibits cell proliferation and induces apoptosis in neuroblastoma cells, regardless of p53 status. In vivo studies demonstrated that this compound treatment significantly reduced tumor size in mouse models of MYCN-amplified neuroblastoma, showcasing a tumor weight reduction of over 50% compared to controls after 60 days of treatment .
Neurological Disorders
This compound exhibits neuroprotective properties by modulating inflammation and oxidative stress in the brain. It has been shown to suppress microglial pyroptosis and improve outcomes in models of neuroinflammation . Additionally, this compound enhances mitochondrial function in pancreatic beta cells, suggesting potential benefits for insulin sensitivity and glucose metabolism, which are crucial in diabetes management .
Liver Diseases
This compound has been identified as having hepatoprotective effects. It alleviates liver injury by upregulating protective proteins and reducing inflammatory responses. Studies indicate that this compound can mitigate acute liver injury through modulation of inflammatory pathways .
Study | Findings |
---|---|
MDPI (2024) | This compound showed anti-inflammatory effects and improved liver function markers in models of acute liver injury . |
Cardiovascular Health
Recent research highlights this compound's role in cardiovascular protection by inhibiting the NLRP3 inflammasome, which is implicated in myocardial infarction. This suggests that this compound could be a natural therapeutic option for preventing heart-related diseases .
作用机制
相似化合物的比较
Didymin由于其特定的分子结构和生物活性,在类黄酮糖苷中是独一无二的。类似的化合物包括:
木犀草素: 另一种具有抗氧化和抗炎特性的类黄酮。
槲皮素: 以其抗癌和抗炎作用而闻名。
橙皮苷: 一种具有类似抗氧化特性的类黄酮糖苷.
This compound因其广泛的治疗应用和调节多种生物途径的能力而脱颖而出,使其成为未来研究和开发的有希望的化合物。
生物活性
Didymin, a flavonoid glycoside derived primarily from citrus fruits, has garnered significant attention in recent years for its diverse biological activities. This compound exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. As research progresses, this compound's potential therapeutic applications are being explored across various medical fields, particularly in cancer treatment and neurodegenerative diseases. This article provides a comprehensive overview of this compound's biological activity, supported by data tables and case studies.
Chemical Structure and Properties
This compound is chemically classified as a flavonoid glycoside, specifically a derivative of hesperidin. Its structure is characterized by a flavanone backbone with a glycosyl group attached. The molecular formula of this compound is C₁₅H₁₄O₇, and its systematic name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-chromenone-6-O-β-D-glucopyranoside.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Weight | 318.27 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
Bioavailability | High (oral administration) |
Anti-Cancer Effects
This compound has demonstrated significant anticancer activity across various cancer cell lines. Notably, it has been shown to induce apoptosis in neuroblastoma cells regardless of their p53 status. A study revealed that this compound effectively reduces tumor growth in xenograft models of neuroblastoma when administered orally at a dose of 2 mg/kg every other day for 60 days.
Case Study: Neuroblastoma Treatment
In a preclinical study involving neuroblastoma xenografts:
- Treatment : this compound (2 mg/kg) was administered via oral gavage.
- Results : Tumor weight was reduced by over 50% compared to controls (0.91 g vs. 1.97 g; p < 0.001). Histopathological analysis showed decreased proliferation markers (Ki67) and angiogenesis markers (CD31) in treated tumors.
Anti-Inflammatory Action
This compound exhibits strong anti-inflammatory properties by modulating key signaling pathways such as MAPK and NF-κB. It has been reported to suppress microglial pyroptosis and neuroinflammation, making it a candidate for treating neurodegenerative diseases.
Antioxidant Activity
As an antioxidant, this compound scavenges free radicals and reduces oxidative stress in neuronal cells. This property contributes to its neuroprotective effects, which are particularly beneficial in conditions like Alzheimer's disease.
Table 2: Summary of Biological Activities
This compound's mechanisms of action involve several pathways:
- Induction of RKIP : this compound upregulates Raf kinase inhibitor protein (RKIP), which plays a crucial role in inhibiting cancer cell proliferation and promoting apoptosis.
- Inhibition of PI3K/Akt Pathway : It negatively affects the PI3K/Akt signaling pathway, which is often dysregulated in cancer.
- Modulation of MicroRNAs : this compound influences the expression of specific microRNAs associated with cancer progression and fibrosis.
Table 3: Key Signaling Pathways Affected by this compound
Pathway | Effect | Implication |
---|---|---|
MAPK/NF-κB | Suppression | Reduced inflammation |
PI3K/Akt | Inhibition | Decreased cell survival |
RKIP | Upregulation | Enhanced apoptosis |
Clinical Implications and Future Directions
The promising results from preclinical studies suggest that this compound could be developed as a therapeutic agent for various conditions, particularly cancer and neurodegenerative diseases. Its low toxicity profile and high bioavailability make it an attractive candidate for further clinical trials.
属性
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-29,31-36H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCRQBAILCLJGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Didymin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14259-47-3 | |
Record name | Didymin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211 - 213 °C | |
Record name | Didymin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。